3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one
Description
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO/c21-19(22,23)14-8-15(20(24,25)26)10-17(9-14)27-16-6-13(7-18(28)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,27H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZMHBWUSAAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials and coatings due to its high stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one
- 3-{[3,5-Difluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-methylcyclohex-2-en-1-one
Uniqueness
The presence of trifluoromethyl groups in this compound makes it unique compared to similar compounds. These groups contribute to its high stability, reactivity, and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group is known to enhance pharmacokinetic and pharmacodynamic profiles, making such compounds particularly valuable in drug development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C20H18F6N2O
- Molecular Weight : 408.36 g/mol
- CAS Number : 1256245-84-7
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum biofilm eradication concentration (MBEC) values for these compounds were reported as low as 1 µg/mL, indicating strong antibiofilm activity compared to standard treatments like vancomycin and daptomycin .
Anticancer Activity
The compound has also demonstrated significant anticancer effects. A study on a related derivative indicated that treatment with varying concentrations inhibited the growth of liver cancer cells (HepG2 and Hep3B) in a dose-dependent manner. The mechanism involved apoptosis induction and modulation of key regulatory proteins such as HNF 4α and STAT3, which are associated with tumor growth and progression .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the efficacy of this compound against biofilms formed by S. aureus. The results showed that at concentrations as low as 1 µg/mL, significant reductions in biofilm mass were observed. This highlights the potential application of this compound in treating infections caused by biofilm-forming bacteria.
| Compound | MBEC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 1 | S. aureus |
| Control (Vancomycin) | 4 | S. aureus |
Case Study 2: Anticancer Mechanism
In vitro studies on liver cancer cell lines treated with related naphthofuran derivatives revealed that these compounds inhibited cell proliferation by activating apoptotic pathways. The expression levels of apoptosis-regulating genes increased significantly after treatment, demonstrating a clear mechanism through which these compounds exert their anticancer effects.
Q & A
Q. Advanced
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the cyclohexenone carbonyl is prone to nucleophilic addition .
- Reactivity descriptors : Calculate Fukui indices to identify regions with high electron-withdrawing character (e.g., -CF₃ groups) .
- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .
What are the stability considerations under various experimental conditions?
Q. Basic
- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as recommended for fluorinated cyclohexenones .
- Moisture avoidance : Use anhydrous conditions during synthesis, as -CF₃ groups may hydrolyze under acidic/alkaline conditions .
- Oxidative stability : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition of the cyclohexenone ring .
How to design structure-activity relationship (SAR) studies using analogs with different substituents?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (-Cl, -Br), alkyl groups, or heterocycles at the phenyl position to assess steric/electronic effects .
- Biological assays : Test cytotoxicity (e.g., MTT assay) and target inhibition (e.g., IC₅₀ measurements) to correlate substituents with activity .
- QSAR modeling : Use partial least squares (PLS) regression to quantify contributions of logP, polar surface area, and H-bond donors to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
